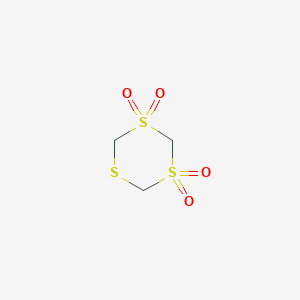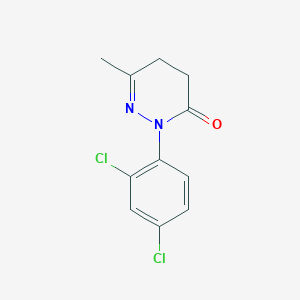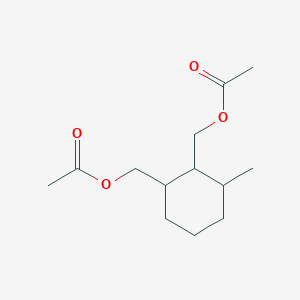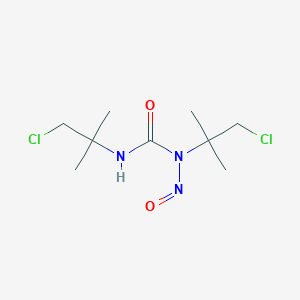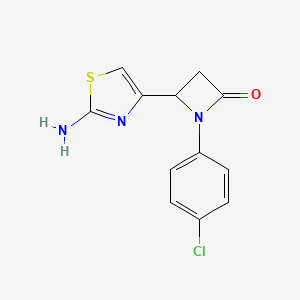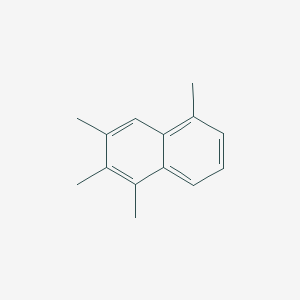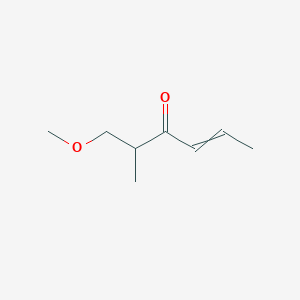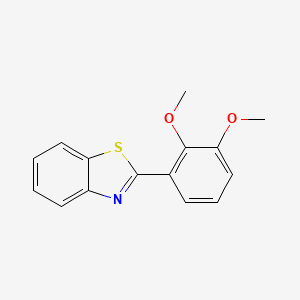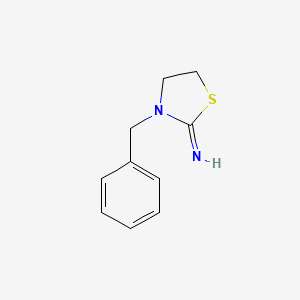![molecular formula C7H4Cl4 B14722439 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 5450-91-9](/img/structure/B14722439.png)
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachlorobicyclo[221]hepta-2,5-diene is a chlorinated derivative of norbornadiene, a bicyclic hydrocarbon This compound is known for its unique structure, which includes a bicyclo[221]heptadiene framework with four chlorine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the chlorination of norbornadiene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. This would require careful control of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to partially or fully dechlorinated products .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: Another chlorinated norbornadiene derivative with six chlorine atoms.
2,5-Norbornadiene: The parent hydrocarbon without chlorine atoms.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A complex with rhodium used in catalysis.
Uniqueness: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to other chlorinated norbornadiene derivatives. Its four chlorine atoms make it a versatile intermediate for further chemical transformations .
Eigenschaften
CAS-Nummer |
5450-91-9 |
|---|---|
Molekularformel |
C7H4Cl4 |
Molekulargewicht |
229.9 g/mol |
IUPAC-Name |
1,2,3,4-tetrachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H4Cl4/c8-4-5(9)7(11)2-1-6(4,10)3-7/h1-2H,3H2 |
InChI-Schlüssel |
MWJWIRZWMHYHBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C=CC1(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



